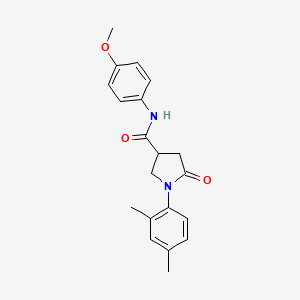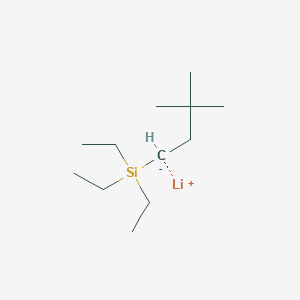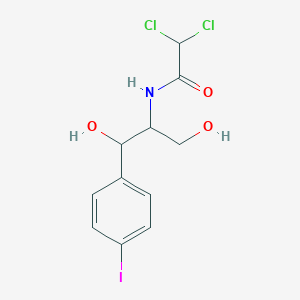
P-Iodoamphenicol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Iodoamphenicol is a derivative of chloramphenicol, an antibiotic that has been widely used in the treatment of bacterial infections. The addition of an iodine atom to the para position of the phenyl ring in chloramphenicol results in this compound, which exhibits unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of P-Iodoamphenicol typically involves the iodination of chloramphenicol. This can be achieved through electrophilic aromatic substitution, where iodine is introduced to the para position of the phenyl ring. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: P-Iodoamphenicol undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The nitro group in the molecule can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium azide, potassium cyanide.
Major Products:
Oxidation: Iodate derivatives.
Reduction: Amino derivatives.
Substitution: Azido, cyano, and other substituted derivatives.
科学的研究の応用
P-Iodoamphenicol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: Employed in studies involving ribosome assembly and protein synthesis inhibition.
Medicine: Investigated for its potential use as an antibiotic with enhanced properties compared to chloramphenicol.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
作用機序
The mechanism of action of P-Iodoamphenicol is similar to that of chloramphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation and thus inhibiting bacterial growth. The presence of the iodine atom may enhance its binding affinity and specificity for the ribosomal subunit, leading to improved antibacterial activity.
類似化合物との比較
Chloramphenicol: The parent compound, widely used as an antibiotic.
Thiamphenicol: A derivative with a methylsulfonyl group instead of the nitro group.
Florfenicol: A fluorinated derivative with enhanced antibacterial properties.
Comparison: P-Iodoamphenicol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to chloramphenicol, this compound may exhibit improved antibacterial activity and different pharmacokinetic properties. Thiamphenicol and florfenicol, while similar in structure, have different substituents that affect their activity and spectrum of use.
特性
CAS番号 |
49648-53-5 |
|---|---|
分子式 |
C11H12Cl2INO3 |
分子量 |
404.02 g/mol |
IUPAC名 |
2,2-dichloro-N-[1,3-dihydroxy-1-(4-iodophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2INO3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5H2,(H,15,18) |
InChIキー |
YOMMTBDWLDEDJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


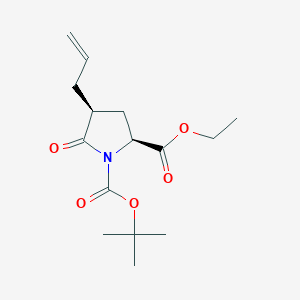
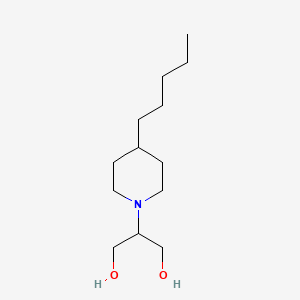
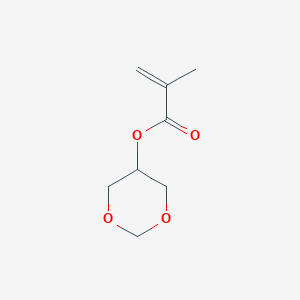
![N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide](/img/structure/B14149268.png)
![Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14149269.png)
![2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene](/img/structure/B14149274.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14149280.png)
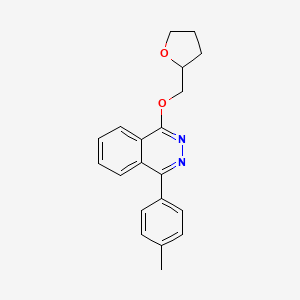
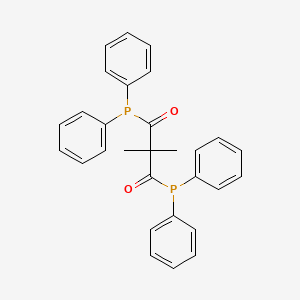
![Diethyl P-[(formylmethylamino)methyl]phosphonate](/img/structure/B14149299.png)
![N'-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B14149301.png)
![N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B14149309.png)
